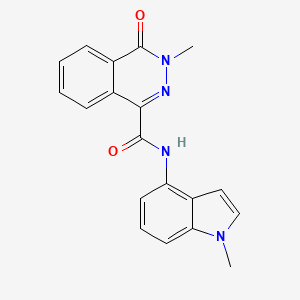![molecular formula C17H16N2O2S2 B12168634 2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B12168634.png)
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid is a complex organic compound that features a thiazole ring, a thiophene ring, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving thiourea and α-haloketones. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-{2-[(3,4-Dimethylphenyl)amino]-4-(2-thienyl)-1,3-thiazol-5-yl}acetic acid is unique due to its combination of a thiazole ring, a thiophene ring, and a dimethylphenyl group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H16N2O2S2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethylanilino)-4-thiophen-2-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H16N2O2S2/c1-10-5-6-12(8-11(10)2)18-17-19-16(13-4-3-7-22-13)14(23-17)9-15(20)21/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
Clé InChI |
MEAOXDBFIBIAKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)

![N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168566.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168567.png)
![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![1-[2-(4-hydroxyphenyl)ethyl]-5-oxo-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B12168593.png)

methanone](/img/structure/B12168598.png)
![[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168599.png)

![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12168603.png)
![N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12168619.png)
